molecular formula C9H11F2NO B13037615 (1R,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL

(1R,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL

Cat. No.: B13037615
M. Wt: 187.19 g/mol
InChI Key: BKMCHPFXUMNRLJ-CDUCUWFYSA-N
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Description

(1R,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL is a chiral compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and interactions with molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor using chiral catalysts. For example, the use of chiral DuPHOS Rh-catalyst can facilitate the production of chiral β-amino alcohols . Another approach involves the asymmetric epoxidation of indene derivatives using Jacobsen’s Mn catalyst, followed by subsequent transformations to yield the desired amino alcohol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation or epoxidation processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the amino alcohol to other functional groups, such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Conditions for nucleophilic substitution often involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino alcohol can yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(1R,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It serves as a chiral building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals, where its chiral properties are essential for efficacy.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(3,4-difluorophenyl)ethanol: Similar in structure but with a different carbon chain length.

    (1R,2S)-1-Amino-1-(3,4-difluorophenyl)butan-2-OL: Another analog with a longer carbon chain.

    (1R,2S)-1-Amino-1-(3,4-difluorophenyl)propan-1-OL: Differing in the position of the hydroxyl group.

Uniqueness

What sets (1R,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL apart from its analogs is its specific stereochemistry and the position of the functional groups, which confer unique biological activity and selectivity for certain molecular targets. This makes it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(3,4-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1

InChI Key

BKMCHPFXUMNRLJ-CDUCUWFYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=C(C=C1)F)F)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)F)F)N)O

Origin of Product

United States

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